5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-isobutyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and an amide group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, and it’s a common structure in many biological molecules, including several vitamins and nucleotides. The triazole ring is a five-membered ring with three nitrogen atoms, and it’s often found in pharmaceuticals due to its ability to bind to various biological targets. The amide group is a common functional group in proteins and other biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The pyrimidine and triazole rings would contribute to the rigidity of the molecule, while the thiomethyl, isobutyl, and phenyl groups would add flexibility. The presence of both polar (amide) and nonpolar (isobutyl, phenyl) groups would give this compound a range of possible interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance between its polar and nonpolar groups. The presence of the pyrimidine and triazole rings might increase its stability and resistance to degradation .Scientific Research Applications
Synthesis and Chemical Properties
- A comprehensive study on the synthesis of V-triazolo(4,5-d)pyrimidines (8-azapurines) demonstrates intricate chemical reactions to produce a variety of substituted derivatives, showcasing the chemical versatility and potential utility of triazole-pyrimidine compounds in creating bioactive molecules (Albert & Taguchi, 1972). This research highlights the foundational chemistry that could be relevant to the synthesis and potential modifications of the compound .
Biological Activity and Applications
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of triazole-pyrimidine compounds in medicinal chemistry (Rahmouni et al., 2016). While not directly related to the exact compound , this study underscores the interest in such structures for drug development.
Herbicidal Activities
- The synthesis and herbicidal activities of related compounds, such as N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea, demonstrate the agricultural applications of these chemicals. The study reports significant inhibitory activity against certain weeds, suggesting potential for the development of new herbicides (Fu-b, 2014). This aligns with the interest in triazole-pyrimidine compounds for non-pharmaceutical applications.
Antimicrobial Activity
- Some novel derivatives have been explored for their antimicrobial activity, indicating the broad-spectrum potential of triazole-pyrimidine compounds against bacterial and fungal strains. This research highlights the importance of structural modification to enhance biological activity and could inform future studies on similar compounds (Majithiya & Bheshdadia, 2022).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cell from replicating its DNA and dividing. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .
Result of Action
The result of the compound’s action is significant inhibition of cell growth, particularly in cancer cells . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a building block for other compounds, research might focus on developing new synthetic routes or finding new applications .
Properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methylpropyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-13(2)11-21-19(27)18-17(12-28-20-22-14(3)10-15(4)23-20)26(25-24-18)16-8-6-5-7-9-16/h5-10,13H,11-12H2,1-4H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYRZQBJKXNFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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